molecular formula C11H15NO2 B13562153 Ethyl 2-amino-4,6-dimethylbenzoate

Ethyl 2-amino-4,6-dimethylbenzoate

Cat. No.: B13562153
M. Wt: 193.24 g/mol
InChI Key: QKNJMOYFZNCZFK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,6-dimethylbenzoate typically involves the esterification of 2-amino-4,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4,6-dimethylbenzoic acid+ethanolacid catalystethyl 2-amino-4,6-dimethylbenzoate+water\text{2-amino-4,6-dimethylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-4,6-dimethylbenzoic acid+ethanolacid catalyst​ethyl 2-amino-4,6-dimethylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 2-amino-4,6-dimethylbenzyl alcohol.

    Substitution: Various acylated or sulfonylated derivatives.

Scientific Research Applications

Ethyl 2-amino-4,6-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4,6-dimethylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3,5-dimethylbenzoate: Similar structure but different substitution pattern on the benzene ring.

    Ethyl 2-amino-4,6-dimethoxybenzoate: Contains methoxy groups instead of methyl groups, leading to different chemical properties.

    Ethyl 2-amino-4,6-dichlorobenzoate: Contains chlorine atoms, which significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-4,6-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)5-7(2)6-9(10)12/h5-6H,4,12H2,1-3H3

InChI Key

QKNJMOYFZNCZFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1N)C)C

Origin of Product

United States

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